molecular formula C6H15N B1330071 2,3-Dimethylbutan-2-amine CAS No. 4358-75-2

2,3-Dimethylbutan-2-amine

Cat. No. B1330071
CAS RN: 4358-75-2
M. Wt: 101.19 g/mol
InChI Key: YQNVPNRHJFZONU-UHFFFAOYSA-N
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Description

2,3-Dimethylbutan-2-amine, also known as DMAA, is a synthetic drug. It is a clear colorless to very slightly yellow liquid . It is used to produce 1-pyridin-3-yl-3-(1,2,2-trimethyl-propyl)-thiourea and also used as pharmaceutical intermediates .


Synthesis Analysis

2,3-Dimethylbutan-2-amine is traditionally challenging to access. This hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .


Molecular Structure Analysis

The molecular formula of 2,3-Dimethylbutan-2-amine is C6H15N . The average mass is 101.190 Da and the monoisotopic mass is 101.120445 Da . The molecule contains a total of 24 bonds. There are 7 non-H bonds, 2 rotatable bonds, and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

Amines, including 2,3-Dimethylbutan-2-amine, react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature .


Physical And Chemical Properties Analysis

2,3-Dimethylbutan-2-amine has a density of 0.8±0.1 g/cm3 . Its boiling point is 104.5±0.0 °C at 760 mmHg . The vapour pressure is 30.8±0.1 mmHg at 25°C . The enthalpy of vaporization is 34.4±3.0 kJ/mol . The flash point is 7.5±13.3 °C . The index of refraction is 1.420 . The molar refractivity is 33.3±0.3 cm3 . It has 1 H bond acceptor, 2 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

1. Coordination Chemistry

In coordination chemistry, 2,3-Dimethylbutan-2-amine is utilized in forming complex cations with metals such as nickel. For instance, a study discusses the bis(2,3-dimethylbutane-2,3-diamine)nickel(II) complex exhibiting a square-planar geometry, highlighting its potential in coordination compounds and material science applications (Li, Zou, Xie, Wang, & Li, 2009).

2. Phase Change Studies

2,3-Dimethylbutane's crystalline phases and their transformation in response to temperature changes have been explored. Such studies are significant in understanding the thermodynamic properties of materials, potentially impacting material science and engineering (Adachi, Suga, & Seki, 1971).

3. Catalysis

This compound has been involved in studies related to catalysis. For example, research shows its conversion into 2,3-dimethylbutenes using bimetallic catalysts, which is crucial in the field of industrial chemistry and chemical engineering (Rougé et al., 2019).

4. Organic Synthesis

In organic synthesis, 2,3-Dimethylbutan-2-amine derivatives are used in various chemical reactions. A study demonstrates its application in synthesizing novel carbonitriles, showcasing its utility in developing new organic compounds (D’hooghe, Van Driessche, & Kimpe, 2009).

5. Material Science

This compound plays a role in understanding the molecular structures of complex ions, as seen in a study investigating the molecular structure of cobalt complexes with 2,3-dimethylbutane-2,3-diamine (Brunner, Ludi, Raselli, & Bürgi, 1996).

6. Biochemistry and Pharmacology

It is also relevant in biochemistry and pharmacology, where derivatives of 2,3-Dimethylbutan-2-amine have been studied for their effects on the cardiovascular system in rats (Chen, Qiu, & Wang, 2004).

Safety And Hazards

2,3-Dimethylbutan-2-amine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

2,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-5(2)6(3,4)7/h5H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNVPNRHJFZONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276851
Record name 2,3-dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylbutan-2-amine

CAS RN

4358-75-2
Record name 2,3-dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylbutan-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Arai, K Horigane, O Watanabe, J Kakino, N Sugiyama… - Iscience, 2019 - cell.com
Cooperative activation using halogen bonding and hydrogen bonding works in metal-catalyzed asymmetric halolactonization. The Zn 3 (OAc) 4 -3,3′-bis(aminoimino)binaphthoxide (tri…
Number of citations: 39 www.cell.com
RB Clark, M He, Y Deng, C Sun, CL Chen… - Journal of Medicinal …, 2013 - ACS Publications
The C-8 position of the tetracyclines has been largely underexplored because of limitations in traditional semisynthetic techniques. Employing a total synthetic approach allowed for …
Number of citations: 14 pubs.acs.org
YS Rozhkova, TS Storozheva, IV Plekhanova… - …, 2021 - thieme-connect.com
A new approach for the efficient and convenient synthesis of novel aminoalkyl-functionalized 4-arylquinolines via the Friedländer reaction of differently substituted 2-(3,4-…
Number of citations: 2 www.thieme-connect.com

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